molecular formula C22H21N3O2 B2917782 4-imino-N-phenyl-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide CAS No. 866346-34-1

4-imino-N-phenyl-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide

Katalognummer: B2917782
CAS-Nummer: 866346-34-1
Molekulargewicht: 359.429
InChI-Schlüssel: CYJZXMHOXJBFQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the azatetracyclic family, characterized by a complex polycyclic framework incorporating both oxygen and nitrogen heteroatoms. Its structure includes a 3-oxa (oxygen) and 13-aza (nitrogen) bridge, with an imino group (C=N) at position 4 and an N-phenylcarboxamide substituent at position 3.

Eigenschaften

IUPAC Name

4-imino-N-phenyl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2/c23-21-18(22(26)24-16-7-2-1-3-8-16)13-15-12-14-6-4-10-25-11-5-9-17(19(14)25)20(15)27-21/h1-3,7-8,12-13,23H,4-6,9-11H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJZXMHOXJBFQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=C4C(=C2)C=C(C(=N)O4)C(=O)NC5=CC=CC=C5)CCCN3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 4-imino-N-phenyl-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanism of action, pharmacokinetics, and relevant case studies that highlight its efficacy.

The molecular structure of the compound can be described with the following properties:

PropertyValue
IUPAC Name4-imino-N-phenyl-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide
Molecular FormulaC22H20FN3O2
Molecular Weight377.419 g/mol
Purity≥95%

This compound is primarily noted for its potassium-competitive acid blocker (P-CAB) activity, targeting the H+/K+ ATPase enzyme , commonly referred to as the proton pump.

The biological activity of this compound is primarily attributed to its role as a P-CAB. The inhibition of the H+/K+ ATPase results in a significant reduction in gastric acid secretion, making it a potential candidate for treating conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.

Biochemical Pathways

The mode of action involves:

  • Inhibition of Proton Pump : The compound competes with potassium ions at the active site of the proton pump.
  • Reduction in Gastric Acid Secretion : This leads to decreased acidity in the stomach and esophagus.

Pharmacokinetics

The pharmacokinetic profile indicates that the compound is absorbed in the gastrointestinal tract and distributed throughout the body. Factors influencing its absorption include:

  • Dietary Interactions : Presence of food can slow absorption rates.
  • Bioavailability : Studies suggest variable bioavailability depending on formulation and individual metabolic rates.

Case Studies and Research Findings

Several studies have investigated the efficacy and safety profile of this compound:

  • Efficacy in GERD Treatment : A clinical trial demonstrated that patients receiving this P-CAB experienced significant symptom relief compared to those on standard proton pump inhibitors (PPIs) .
  • Comparison with Standard Treatments : In a head-to-head study against traditional PPIs, this compound showed superior acid control over a 24-hour period .
  • Safety Profile : Long-term studies indicated a favorable safety profile with minimal adverse effects reported, primarily gastrointestinal disturbances .

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substitution Patterns

Core Framework Variations
  • Compound 7 (5-Acetyl derivative) : Replaces the N-phenylcarboxamide with a 5-acetyl group, reducing hydrogen-bonding capacity but increasing lipophilicity .
  • Compound 8 (Carboxylic acid derivative) : Features a carboxylic acid at position 5, enhancing water solubility compared to the carboxamide but reducing membrane permeability .
  • FDB000398 (Tetramethoxy derivative) : Contains methoxy groups at positions 4, 5, 15, and 16, significantly altering electronic properties and steric bulk compared to the target compound .
Substituent Impact on Reactivity

Physicochemical Properties

Melting Points and Solubility
Compound Melting Point (°C) Key Substituent Solubility Profile
Target Compound Not reported N-phenylcarboxamide Moderate in polar solvents
3,N-Dimethyl-2-(4-phenoxyphenyl)imino-1,3-thiazolin-4-one-5-acetamide () 178–179 Phenoxyphenyl, acetyl Low water solubility
FDB000398 Not reported Tetramethoxy High in organic solvents
Spectroscopic Data (NMR and IR)
  • 1H NMR Shifts: The target compound’s imino group likely causes deshielding in regions analogous to "Region A" (positions 39–44) observed in , where substituents alter chemical environments . Acetyl groups (Compound 7) may shift methyl proton signals to ~2.1–2.3 ppm, distinct from carboxamide NH signals (~5.5 ppm in ) .
  • IR Peaks: The target’s imino (C=N) and carboxamide (C=O) groups would show bands near 1634 cm⁻¹ and 1722 cm⁻¹, similar to ’s thiazolinone derivatives .
Hypothesized Targets
  • JAK-3 Inhibition : The carboxamide group in the target compound may enhance binding to kinase active sites compared to acetyl or carboxylic acid analogs, as seen in coumarin-based JAK-3 inhibitors () .
  • Metabolic Stability : The N-phenyl group could reduce metabolic clearance compared to methoxy-substituted analogs (FDB000398), which are prone to demethylation .
Bioactivity Trends
  • Lipophilicity vs. Bioavailability : The target compound’s moderate lipophilicity (from the phenyl group) may balance solubility and membrane permeability better than highly polar (Compound 8) or hydrophobic (FDB000398) derivatives.
  • Hydrogen-Bonding Capacity: The imino and carboxamide groups may facilitate interactions with biological targets, similar to thiazolinone derivatives in , which show antimicrobial activity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.